8-Gingerdione: A Technical Guide for Researchers
8-Gingerdione: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 8-Gingerdione. This document summarizes key data, outlines relevant experimental methodologies, and visualizes associated signaling pathways.
Chemical Structure and Properties
8-Gingerdione is a member of the gingerdione (B193553) class of organic compounds, naturally occurring in the rhizomes of ginger (Zingiber officinale).[1] Structurally, it is characterized by a 4-hydroxy-3-methoxyphenyl group linked to a dodecane-3,5-dione moiety.
Table 1: Chemical Identifiers of 8-Gingerdione
| Identifier | Value | Source |
| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)dodecane-3,5-dione | PubChem[2] |
| Chemical Formula | C₁₉H₂₈O₄ | PubChem[2] |
| Molecular Weight | 320.42 g/mol | PubChem[2] |
| SMILES | CCCCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC | FooDB[3] |
| InChIKey | QDSRAFNZQKMHPZ-UHFFFAOYSA-N | FooDB[3] |
| CAS Number | 77334-06-6 | PubChem[2] |
Table 2: Physicochemical Properties of 8-Gingerdione
| Property | Value | Source |
| Molecular Weight | 320.43 | Axios Research[4] |
| Predicted Water Solubility | 0.012 g/L | FooDB |
| Predicted logP | 4.8 | FooDB |
| Predicted pKa (Strongest Acidic) | 8.66 | FooDB |
Pharmacological Properties and Biological Activities
Research on the specific pharmacological activities of 8-Gingerdione is limited. However, the broader class of gingerols and gingerdiones from ginger are known to possess a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.[5]
One study has reported that 8-Gingerdione itself does not exhibit significant inhibitory effects on the production of the inflammatory mediators nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6] This suggests that its contribution to the overall anti-inflammatory profile of ginger extract may be minimal compared to other constituents.
In contrast, the closely related compound, 8-gingerol (B1664213), has demonstrated significant anti-inflammatory and antioxidant effects.[7] Studies on 8-gingerol and other ginger derivatives provide insights into the potential, albeit unconfirmed, activities of 8-Gingerdione and highlight key signaling pathways that are modulated by this class of compounds.
Signaling Pathways
While direct evidence for 8-Gingerdione's impact on signaling pathways is scarce, research on analogous ginger compounds, such as 8-gingerol and other gingerdiones, has implicated several key pathways in their mechanisms of action. These pathways are central to cellular processes like inflammation, oxidative stress response, and cell survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular responses to a variety of external stimuli. Studies on 8-gingerol have shown that it can modulate the MAPK pathway, which is often dysregulated in inflammatory conditions and cancer.[8] For instance, 8-gingerol has been observed to inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK1/2.[8]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Various ginger compounds have been shown to inhibit NF-κB activation.[7][9] For example, 1-dehydro-[3]-gingerdione, a related gingerdione, has been found to directly inhibit IκB kinase β (IKKβ), a key enzyme in the NF-κB cascade.[10][11] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Some ginger phenylpropanoids have been shown to activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes.[4] This activation helps to protect cells from oxidative stress.
Experimental Protocols
Detailed experimental protocols for 8-Gingerdione are not widely published. However, standard assays used to evaluate the bioactivities of related ginger compounds can be adapted for 8-Gingerdione.
Isolation of 8-Gingerdione
8-Gingerdione can be isolated from dried, ground ginger rhizomes. A general workflow for isolation is as follows:
In Vitro Bioassays
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Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
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Treatment: Pre-treat cells with various concentrations of 8-Gingerdione for 1 hour.
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Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
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Nitrite (B80452) Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
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Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
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Sample Preparation: Prepare various concentrations of 8-Gingerdione in methanol.
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Reaction Mixture: Mix the 8-Gingerdione solution with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
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Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
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Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
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Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
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Cell Culture: Culture a selected cancer cell line (e.g., MCF-7, HCT-116) in appropriate media.
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
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Treatment: Treat the cells with various concentrations of 8-Gingerdione for 24, 48, or 72 hours.
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MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
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Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm.
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Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[12]
Conclusion
8-Gingerdione is a naturally occurring compound within the ginger rhizome with a well-defined chemical structure. While specific research on its pharmacological properties is nascent, the broader family of gingerdiones and gingerols, to which it belongs, exhibits significant anti-inflammatory, antioxidant, and anticancer activities. The modulation of key signaling pathways such as MAPK, NF-κB, and Nrf2 by related compounds provides a strong rationale for further investigation into the therapeutic potential of 8-Gingerdione. The experimental protocols outlined in this guide offer a foundation for researchers to explore the biological activities of this compound and elucidate its mechanisms of action. Future studies are warranted to fully characterize the pharmacological profile of 8-Gingerdione and its potential applications in drug development.
References
- 1. 8‑Gingerol regulates colorectal cancer cell proliferation and migration through the EGFR/STAT/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (8)-Gingerdione | C19H28O4 | CID 14440537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. foodb.ca [foodb.ca]
- 4. Effects of Ginger Phenylpropanoids and Quercetin on Nrf2-ARE Pathway in Human BJ Fibroblasts and HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ginger extract suppresses the activations of NF-κB and Wnt pathways and protects inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [8]‐Gingerol exerts anti‐myocardial ischemic effects in rats via modulation of the MAPK signaling pathway and L‐type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 10. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antioxidant and anticancer activity of young Zingiber officinale against human breast carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
